

physical properties of 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

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Compound of Interest

Compound Name: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

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Technical Guide: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical and chemical properties of **4,5-Dibromo-2-methyl-2H-1,2,3-triazole**, a halogenated heterocyclic compound of interest as a synthetic building block. Due to the limited availability of experimental data in publicly accessible literature, this document primarily reports computed properties and a general synthesis protocol.

Core Physical and Chemical Properties

Quantitative experimental data for key physical properties such as melting point, boiling point, and density are not readily available in the surveyed literature. The following table summarizes the available information for **4,5-Dibromo-2-methyl-2H-1,2,3-triazole**.

Property	Value	Source
Molecular Formula	C ₃ H ₃ Br ₂ N ₃	[1][2]
Molecular Weight	240.88 g/mol	[1][2][3]
CAS Number	28938-17-2	[1][2][4]
IUPAC Name	4,5-dibromo-2-methyl-1,2,3-triazole	[1]
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Density	Data not available	[3]
Calculated XLogP3	2.3	[1]

Synthesis and Characterization

The synthesis of **4,5-Dibromo-2-methyl-2H-1,2,3-triazole** typically involves the N-methylation of a 4,5-dibromo-1H-1,2,3-triazole precursor. It is important to note that the methylation of triazoles can result in a mixture of N-1 and N-2 substituted isomers, necessitating careful purification and characterization to isolate the desired product.

Experimental Protocol: N-Methylation of 4,5-dibromo-2H-1,2,3-triazole

The following protocol describes the synthesis of the isomeric 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[4][5] A similar procedure would likely be employed for the synthesis of the 2-methyl isomer, with subsequent separation of the isomeric products.

Materials:

- 4,5-dibromo-2H-1,2,3-triazole (10.0 g, 44.1 mmol)
- Potassium carbonate (6.1 g, 44.2 mmol)
- Iodomethane (7.5 g, 53 mmol)

- Tetrahydrofuran (THF), 90 mL
- Methyl tert-butyl ether
- Hexane
- Anhydrous magnesium sulfate
- Water

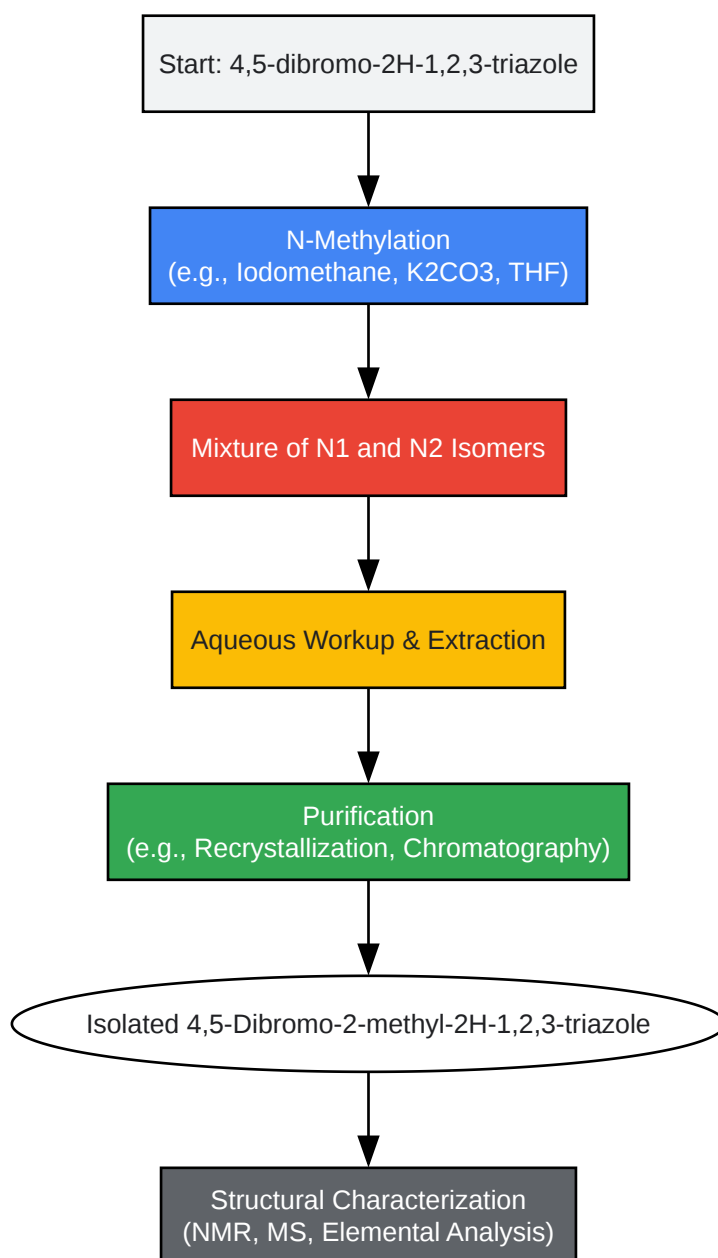
Procedure:

- Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran in a suitable reaction vessel.
- Add 6.1 g (44.2 mmol) of potassium carbonate to the solution to act as a base.
- Cool the reaction mixture to -10 °C using an appropriate cooling bath.
- Slowly add 7.5 g (53 mmol) of iodomethane to the cooled mixture.
- Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).
- Upon completion, quench the reaction by adding 50 mL of water.
- Remove the tetrahydrofuran (~90 mL) by distillation under reduced pressure.
- Extract the aqueous residue with methyl tert-butyl ether.
- Dry the combined organic phases over anhydrous magnesium sulfate.
- Concentrate the dried organic phase to dryness under reduced pressure.
- To the residual solid, add 10 mL of methyl tert-butyl ether.
- Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.

- Continue stirring for 1 to 2 hours at room temperature after the addition of hexane is complete.
- Collect the solid product by filtration. This procedure yielded 5.8 g (57% yield) of pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of **4,5-Dibromo-2-methyl-2H-1,2,3-triazole**.



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Synthesis and Characterization Workflow.

As this compound is primarily a synthetic intermediate, there is no information available regarding its involvement in biological signaling pathways. Researchers interested in the detailed synthesis and reactivity of this compound and its isomers are encouraged to consult specialized chemical literature, such as the Journal of the Chemical Society, Perkin Transactions 1, which has published on the synthesis of substituted 4,5-dibromo-1,2,3-triazoles.

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